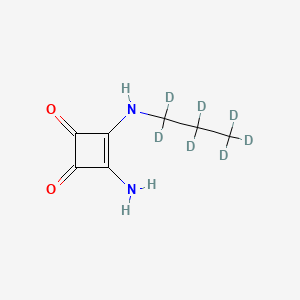

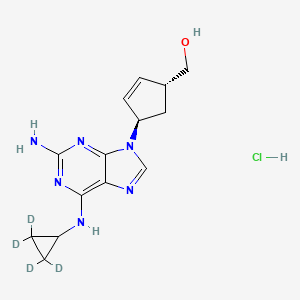

trans-Abacavir-d4-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-Abacavir-d4 Hydrochloride: is a deuterium-labeled derivative of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, providing unique properties useful in scientific research .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-Abacavir-d4 Hydrochloride is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds .

Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its stable isotope labeling .

Medicine: In medicine, trans-Abacavir-d4 Hydrochloride serves as a tool to investigate the pharmacokinetics and pharmacodynamics of Abacavir, providing insights into drug metabolism and efficacy .

Industry: In the pharmaceutical industry, the compound is used in the development and testing of new antiretroviral drugs, ensuring the accuracy and reliability of analytical methods .

Wirkmechanismus

Target of Action

Trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir . Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of Abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, making it an effective target for antiretroviral therapy .

Mode of Action

Abacavir works by inhibiting the activity of the reverse transcriptase enzyme . It is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) . CBV-TP competes with the viral molecules and is incorporated into the viral DNA . This incorporation disrupts the viral DNA chain, preventing the virus from multiplying .

Biochemical Pathways

The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Pharmacokinetics

Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in inactive glucuronide and carboxylate metabolites, respectively . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The inhibition of the reverse transcriptase enzyme by Abacavir results in the prevention of the virus from multiplying, reducing the amount of virus in the body and slowing down the progression of the disease .

Biochemische Analyse

Biochemical Properties

trans-Abacavir-d4 Hydrochloride plays a crucial role in biochemical reactions as it inhibits the replication of a variety of HIV-1 and HIV-2 strains . It interacts with the enzyme HIV-1 reverse transcriptase, thereby inhibiting its function .

Cellular Effects

The effects of trans-Abacavir-d4 Hydrochloride on cells are primarily related to its role as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it prevents the replication of HIV-1 and HIV-2 strains within the cell .

Molecular Mechanism

The molecular mechanism of action of trans-Abacavir-d4 Hydrochloride involves its binding to HIV-1 reverse transcriptase . This binding inhibits the function of the enzyme, preventing the replication of the virus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir-d4 Hydrochloride involves the incorporation of deuterium atoms into the Abacavir molecule. This is typically achieved through the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine .

Industrial Production Methods: Industrial production of trans-Abacavir-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Abacavir-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylate metabolites, while reduction can produce alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Abacavir: The parent compound, used widely in HIV treatment.

Lamivudine: Another NRTI used in combination with Abacavir.

Zidovudine: An older NRTI with a similar mechanism of action.

Uniqueness: trans-Abacavir-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications.

Eigenschaften

IUPAC Name |

[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOPHSMRJNHHG-CRUONMBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)